molecular formula C29H31N3O4S3 B11980907 (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11980907
M. Wt: 581.8 g/mol
InChI Key: YKUHWQFUSUBHCG-QQXSKIMKSA-N
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Description

The compound (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a thienyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the thienyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or thiols.

Scientific Research Applications

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, pyrazole-containing compounds, and thienyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C29H31N3O4S3

Molecular Weight

581.8 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O4S3/c1-19(2)11-13-36-25-10-9-21(15-20(25)3)27-22(17-31(30-27)23-7-5-4-6-8-23)16-26-28(33)32(29(37)38-26)24-12-14-39(34,35)18-24/h4-10,15-17,19,24H,11-14,18H2,1-3H3/b26-16-

InChI Key

YKUHWQFUSUBHCG-QQXSKIMKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OCCC(C)C

Origin of Product

United States

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